Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene derivatives with appropriate sulfonyl chlorides and carboxylate esters under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the functional groups and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .
Scientific Research Applications
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methoxyphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound’s synthesis, biological mechanisms, and therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound is characterized by a thiophene ring substituted with a sulfamoyl group and two aromatic rings. The general formula is C21H21NO4S2, with a molecular weight of approximately 415.5 g/mol. The synthesis typically involves multi-step reactions, including:
- Formation of the Thiophene Core : Utilizing methods such as the Paal–Knorr synthesis.
- Introduction of the Sulfamoyl Group : Achieved via sulfonation followed by amination.
- Esterification : Involves reacting a carboxylic acid derivative with methanol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The sulfamoyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The compound may act on nuclear hormone receptors, similar to other thiophene derivatives that activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity .
- Antioxidant Activity : Some studies suggest that thiophene derivatives exhibit antioxidant properties, which could mitigate oxidative stress in cells .
Antidiabetic Potential
Research indicates that derivatives of thiophene compounds can enhance insulin sensitivity and may serve as potential antidiabetic agents. For instance, studies have shown that compounds activating PPARγ can improve glucose metabolism and reduce insulin resistance .
Anticancer Properties
The structural features of this compound suggest potential anticancer activities. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
There is emerging evidence that this compound may exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases.
Study 1: PPARγ Activation
A study conducted on thiazolidinedione derivatives demonstrated that certain thiophene compounds could activate PPARγ, leading to enhanced insulin sensitivity in vitro. The results indicated significant reductions in glucose levels in treated cells compared to controls .
Study 2: Anticancer Activity
In vitro studies have shown that this compound inhibits the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways associated with cell survival and proliferation .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C21H21NO4S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C21H21NO4S2/c1-13-5-7-16(8-6-13)18-12-27-19(21(23)26-4)20(18)28(24,25)22-17-10-14(2)9-15(3)11-17/h5-12,22H,1-4H3 |
InChI Key |
OJJHYMLZHNJTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC(=C3)C)C)C(=O)OC |
Origin of Product |
United States |
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